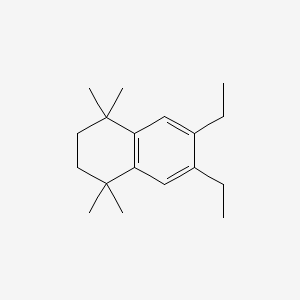

6,7-Diethyl-1,1,4,4-tetramethyltetraline

描述

Contextualization within Alkylated Tetralin Chemistry

Alkylated tetralins are a broad class of compounds that have been the subject of extensive research due to their diverse applications. The parent structure, tetralin (1,2,3,4-tetrahydronaphthalene), is a colorless liquid produced by the catalytic hydrogenation of naphthalene (B1677914). google.com Its partially saturated nature makes it a valuable hydrogen-donor solvent, for instance, in coal liquefaction. google.com

The addition of alkyl groups to the tetralin framework gives rise to a vast array of derivatives with distinct physical and chemical properties. The number, size, and position of these alkyl substituents significantly influence the molecule's characteristics, leading to applications in areas such as synthetic lubricants and, most notably, the fragrance industry. publisherspanel.comscentree.co Polycyclic musks, a major class of synthetic fragrances, often feature a highly substituted tetralin or indane core. scentree.co These compounds are prized for their persistent, musk-like scents. scentree.co

Historical Trajectories in Tetralin Derivative Synthesis and Investigation

The synthesis of tetralin derivatives has a rich history rooted in the development of fundamental organic reactions. Early methods for preparing the tetralin skeleton include the Darzens tetralin synthesis, a classic named reaction involving the intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene. google.com

A pivotal advancement in the synthesis of alkylated tetralins was the application of the Friedel-Crafts reaction. This powerful method allows for the introduction of alkyl and acyl groups onto aromatic rings. The Friedel-Crafts acylation, followed by a reduction of the resulting ketone, proved to be a particularly effective strategy for producing specific alkylated aromatics, overcoming the issue of carbocation rearrangements often encountered in direct Friedel-Crafts alkylation. This two-step sequence is a cornerstone in the synthesis of many polyalkylated tetralins.

The investigation into polyalkylated tetralins gained significant momentum in the mid-20th century with the discovery of their potent musk fragrances. scentree.co This led to extensive research and development by fragrance companies, resulting in the commercialization of several polycyclic musks with tetralin backbones. scentree.co A notable example is Tonalide® (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), which highlights the importance of specific substitution patterns for achieving desired olfactory properties. publisherspanel.com

Fundamental Structural Elements and Their Chemical Significance

The chemical properties and potential applications of 6,7-Diethyl-1,1,4,4-tetramethyltetraline are intrinsically linked to its unique structural features.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively published in publicly accessible literature, its synthesis can be inferred from established methods for preparing analogous polyalkylated tetralins. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitable tetralin precursor, followed by reduction.

A likely starting material for the synthesis is 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The synthesis of this precursor itself can be achieved through the Friedel-Crafts alkylation of benzene (B151609) with 2,5-dichloro-2,5-dimethylhexane (B133102) in the presence of a Lewis acid catalyst like aluminum chloride.

The introduction of the two ethyl groups at the 6 and 7 positions would likely proceed via a diacylation reaction. This would involve reacting 1,1,4,4-tetramethyltetralin with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) under Friedel-Crafts conditions to introduce two acetyl groups onto the aromatic ring. The directing effects of the existing alkyl groups on the tetralin core would favor substitution at the 6 and 7 positions.

Following the diacylation, the two ketone functionalities of the resulting diacetylated intermediate would be reduced to ethyl groups. A common and effective method for this transformation is the Clemmensen reduction, which utilizes zinc amalgam and hydrochloric acid. publisherspanel.com Alternatively, the Wolff-Kishner reduction, which employs hydrazine (B178648) and a strong base, could also be used. nih.gov

Table 2: Plausible Synthetic Scheme for this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, Acetyl chloride | AlCl₃ (Lewis acid catalyst) | 6,7-Diacetyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene |

| 2 | 6,7-Diacetyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | Zn(Hg), HCl (Clemmensen reduction) | This compound |

Structure

3D Structure

属性

IUPAC Name |

6,7-diethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28/c1-7-13-11-15-16(12-14(13)8-2)18(5,6)10-9-17(15,3)4/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGWNQXAIAWRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1CC)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346812 | |

| Record name | 6,7-DIETHYL-1,1,4,4-TETRAMETHYLTETRALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55741-10-1 | |

| Record name | 6,7-DIETHYL-1,1,4,4-TETRAMETHYLTETRALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Mechanistic Studies of 6,7 Diethyl 1,1,4,4 Tetramethyltetraline and Analogues

Functionalization and Derivatization Strategies for the 6,7-Diethyl-1,1,4,4-tetramethyltetraline Core

Functionalizing the pre-formed this compound core primarily involves electrophilic aromatic substitution (SEAr) on the electron-rich aromatic ring. The existing substituents heavily influence the position of any new incoming group.

The aromatic ring of the title compound has two ethyl groups at positions 6 and 7, and two open positions at C5 and C8. Alkyl groups are known activating groups and ortho-, para-directors for electrophilic aromatic substitution.

| Position | Directing Influence from Ethyl Groups | Predicted Reactivity |

|---|---|---|

| C5 | Ortho to the C6-ethyl group; Meta to the C7-ethyl group. | Both positions are activated. The incoming electrophile will be directed to these positions due to the combined ortho-directing influence of the two ethyl groups. Steric hindrance from the adjacent gem-dimethyl group at C4 may influence the regioselectivity between C5 and C8. |

| C8 | Ortho to the C7-ethyl group; Meta to the C6-ethyl group. |

Therefore, standard SEAr reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to introduce a substituent at either the C5 or C8 position.

A more advanced and specific method for functionalizing tetralin systems involves the use of organometallic complexes. Research has demonstrated the functionalization of a tetrahydronaphthalene ligand complexed to a cyclopentadienyl-iron cation ([Fe(cp)]⁺). rsc.org In this system, the benzylic positions can be selectively substituted. More importantly, this work led to the synthesis of derivatives such as 1,1,4,4-tetramethyl-6-phenyltetrahydronaphthalene, showcasing a pathway to introduce new aryl groups onto a highly substituted tetralin core, a process that would be difficult to achieve using standard SEAr methods. rsc.org This organometallic approach offers a powerful tool for the controlled and regioselective derivatization of complex tetralin scaffolds.

Introduction of Halogen and Nitro Groups onto Tetrahydronaphthalene Rings

The functionalization of the aromatic ring of polyalkylated tetralins through the introduction of halogen and nitro groups is achieved via electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is dictated by the electronic and steric effects of the substituents already present on the tetralin core.

Halogenation

The direct halogenation of an aromatic ring, such as the one in the tetralin scaffold, is typically accomplished using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). The catalyst polarizes the halogen-halogen bond, generating a potent electrophile that is attacked by the electron-rich aromatic ring. mdpi.com

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the halogenated product. mdpi.com For a substrate like this compound, the aromatic ring is heavily substituted with activating alkyl groups. Alkyl groups are ortho-, para-directing. libretexts.org The positions available for substitution are 2, 3, 5, and 8. The directing effects of the ethyl groups at C6 and C7, and the fused alkyl ring portion, would preferentially direct incoming electrophiles to the remaining vacant positions. The precise outcome would be influenced by a combination of activating effects and steric hindrance from the bulky gem-dimethyl groups and the existing ethyl substituents. Studies on the bromination of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene have shown that substitution occurs on the aromatic ring, demonstrating the feasibility of such reactions on substituted tetralin systems. researchgate.net

Nitration

Nitration involves the introduction of a nitro group (–NO₂) onto the aromatic ring. A classic nitrating mixture consists of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). More recent and milder methods may employ reagents like N-nitropyrazole, which can act as a controllable source of the nitronium ion. masterorganicchemistry.com

The mechanism follows the same general pathway as halogenation: the aromatic ring attacks the nitronium ion to form a sigma complex, followed by deprotonation to yield the nitroaromatic compound. masterorganicchemistry.com For a polyalkyltetralin, the activating, ortho-, para-directing nature of the alkyl groups governs the position of nitration. libretexts.org The nitro group, being a strong deactivator, generally prevents further substitution on the same ring under standard conditions.

| Reaction Type | Typical Reagents | Electrophile | General Mechanism |

| Bromination | Br₂, FeBr₃ | Br⁺ (as FeBr₄⁻Br⁺ complex) | Electrophilic Aromatic Substitution |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (as AlCl₄⁻Cl⁺ complex) | Electrophilic Aromatic Substitution |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Electrophilic Aromatic Substitution |

Acylation Reactions Leading to Specific Tetralin Derivatives (e.g., 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin)

Friedel-Crafts acylation is a robust method for introducing an acyl group (R-C=O) onto an aromatic ring, forming a ketone. This reaction is fundamental to the synthesis of specific tetralin derivatives like 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin. sigmaaldrich.comorganic-chemistry.org The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org

The synthesis of 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (AETT) serves as a prime example. nist.govnih.gov The logical precursor for this synthesis is 6-ethyl-1,1,4,4-tetramethyltetralin (B1328903) . The acylation of this precursor with acetyl chloride (CH₃COCl) in the presence of AlCl₃ would yield the target ketone.

The mechanism involves several key steps:

Formation of the Acylium Ion : The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acetyl chloride. This complex then cleaves to generate a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.comyoutube.com

Electrophilic Attack : The electron-rich aromatic ring of the 6-ethyl-1,1,4,4-tetramethyltetralin attacks the electrophilic carbon of the acylium ion. This step forms a sigma complex, temporarily disrupting the ring's aromaticity. youtube.com

Deprotonation : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring aromaticity and forming the final ketone product. youtube.com

The regioselectivity of the acylation is directed by the existing substituents. The ethyl group at the C6 position is an activating, ortho-, para-director. libretexts.org The acylation occurs preferentially at the C7 position (ortho to the ethyl group) due to electronic activation and relatively lower steric hindrance compared to the C5 position, which is flanked by the bulky gem-dimethyl group of the saturated ring. Unlike Friedel-Crafts alkylation, the resulting ketone is deactivated towards further substitution, which effectively prevents polyacylation. organic-chemistry.org

| Parameter | Details |

| Target Compound | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin nist.govnih.gov |

| Plausible Precursor | 6-Ethyl-1,1,4,4-tetramethyltetralin |

| Reaction Type | Friedel-Crafts Acylation sigmaaldrich.com |

| Acylating Agent | Acetyl chloride (CH₃COCl) |

| Catalyst | Aluminum chloride (AlCl₃) |

| Key Intermediate | Acylium ion (CH₃CO⁺) sigmaaldrich.com |

Synthesis of Structurally Related Polyalkyltetralin Isomers and Analogues

The synthesis of the parent compound, This compound , and its structural isomers relies heavily on Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a catalyst. masterorganicchemistry.com

A plausible route to this compound starts with 1,1,4,4-tetramethyltetralin . This precursor can be subjected to a double Friedel-Crafts alkylation using an ethylating agent like ethyl chloride or ethene with a Lewis acid catalyst. One of the major challenges in Friedel-Crafts alkylation is controlling polysubstitution, as the newly added alkyl group activates the ring towards further reaction. miracosta.edu Achieving selective di-substitution at the 6 and 7 positions requires careful control of reaction conditions.

The synthesis of structural isomers and analogues can be approached in several ways:

Varying the Starting Material : Starting with different isomers of a polysubstituted benzene (B151609) and subsequently constructing the saturated six-membered ring can lead to various isomers. For example, a practical synthesis for 6,7-dimethoxy-2-tetralone (B1583830) begins with 3,4-dimethoxyphenylacetic acid, which already contains the desired substitution pattern on the aromatic ring. researchgate.net

Controlling Regioselectivity : The position of alkylation on the tetralin ring is governed by the directing effects of the existing groups. For instance, in the alkylation of 1,4-dimethoxybenzene, substitution occurs ortho to the activating methoxy (B1213986) groups. edubirdie.com Similarly, the gem-dimethyl groups and the fused saturated ring of 1,1,4,4-tetramethyltetralin influence the position of incoming alkyl groups.

Modern Catalytic Methods : Alternative methods, such as using ionic liquids as catalysts for the alkylation of tetralin with alkenes, have been developed. These can offer different selectivities and produce a mixture of isomers. edubirdie.com Other advanced strategies include cascade reactions, such as the intramolecular Prins/Friedel-Crafts cyclization, to construct complex tetralin derivatives. sigmaaldrich.com

The synthesis of these complex molecules often results in a mixture of isomers, necessitating efficient separation and purification techniques to isolate the desired product.

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Diethyl 1,1,4,4 Tetramethyltetraline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within the 6,7-Diethyl-1,1,4,4-tetramethyltetraline molecule can be elucidated.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, distinct signals are expected for the aromatic protons, the benzylic and non-benzylic protons of the saturated ring, and the protons of the ethyl and gem-dimethyl substituents.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts provide insight into the hybridization (sp³, sp²) and electronic environment of each carbon. The tetralin core, with its mix of aromatic and aliphatic carbons, along with the various alkyl substituents, results in a unique carbon fingerprint. While specific experimental data for this exact molecule is not widely published, a predicted spectrum can be constructed based on known chemical shifts for similar structural motifs like tetralin and other alkyl-substituted benzene (B151609) derivatives. nih.govrsc.orgacs.org

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shift (δ) values are estimated based on analogous structures.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic C-H (C5-H, C8-H) | ~6.9 - 7.1 (singlets) | ~125 - 127 |

| Ethyl -CH₂- | ~2.6 (quartet) | ~28 - 29 |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 - 16 |

| Saturated Ring -CH₂- (C2, C3) | ~1.7 (multiplet) | ~30 - 32 |

| gem-Dimethyl C(CH₃)₂ (at C1, C4) | ~1.3 (singlets) | ~31 - 33 |

| Quaternary C (C1, C4) | - | ~34 - 35 |

| Quaternary Aromatic C (C4a, C8a) | - | ~135 - 137 |

| Quaternary Aromatic C (C6, C7) | - | ~142 - 144 |

Note: The actual appearance of multiplets depends on the specific coupling constants.

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Trace Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide detailed structural information through fragmentation analysis.

Multi-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Comprehensive Volatile Organic Compound Profiling

For the analysis of this compound in complex matrices, such as petroleum fractions or fragrance formulations, one-dimensional GC-MS may not provide sufficient resolution to separate it from isomers and other structurally similar compounds. Two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a solution by providing enhanced separation power. unito.it

In a GC×GC system, analytes are subjected to two distinct columns with different separation mechanisms (e.g., a non-polar column followed by a polar column). unito.it This orthogonal separation spreads the compounds over a two-dimensional plane, significantly increasing peak capacity and resolution. nih.gov This technique is particularly effective for profiling complex mixtures of volatile organic compounds (VOCs). unito.itresearchgate.net When applied to a sample containing this compound, GC×GC-MS would effectively isolate its peak from the chemical noise of the matrix, allowing for confident identification and quantification even at trace levels. researchgate.net

High-Resolution Accurate Mass Spectrometry (HRMS) for Non-Target Screening and Fragment Analysis

High-resolution accurate mass spectrometry (HRMS) provides the capability to measure the mass of an ion with very high precision. This allows for the determination of the elemental formula of a compound, a critical step in its identification. For this compound (C₁₈H₂₈), HRMS can distinguish its exact mass (244.2191 Da) from other compounds with the same nominal mass but different elemental compositions. nih.govguidechem.com This is invaluable in non-target screening, where unknown compounds in a sample are identified without prior knowledge of their presence.

The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of information obtained. Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) are two common methods for analyzing volatile and semi-volatile compounds like this compound.

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, resulting in extensive and reproducible fragmentation. metwarebio.com This fragmentation pattern is like a fingerprint, which can be compared against spectral libraries (e.g., NIST) for confident identification. nist.gov For this compound, EI would likely produce a weak molecular ion peak (M⁺) and numerous fragment ions corresponding to the loss of alkyl groups.

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique suitable for less polar and thermally stable compounds. metwarebio.comnih.gov It typically produces a strong protonated molecule [M+H]⁺ and fewer fragments than EI. youtube.com This makes APCI ideal for confirming the molecular weight of the analyte. nih.gov The choice between EI and APCI depends on the analytical goal: EI for structural elucidation and library matching, and APCI for sensitive molecular weight determination, especially in LC-MS applications. youtube.comchromatographyonline.com

Comparison of Ionization Modes for this compound

| Characteristic | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |

| Typical Ion | Molecular Ion (M⁺) | Protonated Molecule ([M+H]⁺) |

| Fragmentation | Extensive, provides structural fingerprint | Minimal, preserves molecular ion |

| Typical Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |

| Primary Use | Structural Identification (Library Matching) | Molecular Weight Confirmation |

| Matrix Tolerance | Generally lower | Generally higher |

Predicting the fragmentation of a molecule in a mass spectrometer is crucial for interpreting its mass spectrum, especially for novel compounds not present in databases. Computational tools can predict fragmentation pathways by combining rule-based approaches with quantum chemical calculations. nih.gov For this compound under EI conditions, the most likely fragmentation pathways would involve benzylic cleavage, a highly favorable process in alkyl-substituted benzenes.

Predicted key fragmentations would include:

Loss of a methyl group (-15 Da): Cleavage of a C-C bond at the benzylic position of the gem-dimethyl groups, leading to a stable tertiary carbocation.

Loss of an ethyl group (-29 Da): Cleavage of the ethyl substituent from the aromatic ring.

These computational models use semiempirical methods to calculate the heat of formation of potential fragments, allowing them to predict the most energetically favorable and thus most likely fragmentation pathways. nih.gov However, these predictions have limitations. They may not always account for complex rearrangement reactions and the accuracy is highly dependent on the quality of the underlying algorithms and rule sets. Therefore, while computational prediction is a powerful aid, empirical data remains essential for confirmation. nih.gov

Other Spectroscopic Methods for Advanced Structural and Conformation Analysis (e.g., UV, IR)

In addition to NMR and MS, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. irphouse.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its functional groups. spectrabase.com An analysis of the IR spectrum of the parent compound, tetralin, shows characteristic absorptions that would also be present, with additions from the alkyl substituents. nih.govnist.gov

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3000 | C-H Stretch | Aromatic |

| ~2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | Aliphatic (CH₂, CH₃) |

| ~800 - 900 | C-H Bend (out-of-plane) | Substituted Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The tetralin structure contains a benzene ring, which is a UV chromophore. The parent tetralin molecule exhibits maximum absorption wavelengths (λmax) around 266 nm and 274 nm. nih.gov The addition of alkyl groups (diethyl and tetramethyl) to the benzene ring in this compound would be expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption bands due to their electron-donating inductive effects. mu-varna.bg

Environmental Occurrence, Distribution, and Analytical Detection Methodologies for Polyalkylated Tetralins

Identification and Quantification in Environmental Compartments

The detection and quantification of trace organic pollutants like 6,7-Diethyl-1,1,4,4-tetramethyltetraline in complex environmental matrices such as water and sediment present significant analytical challenges. These challenges stem from the typically low concentrations of such compounds and the presence of numerous interfering substances.

Trace Analysis in Water and Sediment Samples

The analysis of this compound in water and sediment would necessitate highly sensitive analytical techniques. For water samples, this would typically involve a pre-concentration step to enrich the analyte to a detectable level. For sediment samples, an extraction step is required to move the compound from the solid matrix into a liquid solvent.

Hypothetical Detection Limits for a Polyalkylated Tetralin in Environmental Samples

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| River Water | GC-MS/MS | 0.01 µg/L | 0.03 µg/L |

| Marine Sediment | GC-MS/MS | 0.1 µg/kg dry weight | 0.3 µg/kg dry weight |

| Wastewater Effluent | LC-HRMS | 0.05 µg/L | 0.15 µg/L |

This table presents hypothetical data based on the analysis of similar polycyclic musk compounds, as no specific data for this compound is available.

Assessment of Presence as Endocrine Disruptor Compounds

Polycyclic musks, a class to which this compound belongs, have been investigated for their potential as endocrine-disrupting compounds (EDCs). However, there is a notable absence of specific studies evaluating the endocrine-disrupting effects of this compound. In silico models and in vitro assays would be the initial steps in assessing its potential to interact with hormone receptors.

Advanced Sample Preparation and Extraction Techniques

The accuracy and sensitivity of any analytical method for this compound would heavily rely on the efficiency of the sample preparation and extraction techniques employed.

Solid Phase Micro-Extraction (SPME) for Complex Matrix Sampling

Solid Phase Micro-Extraction (SPME) is a solvent-free, non-destructive sample preparation technique that is well-suited for the extraction of semi-volatile organic compounds like polyalkylated tetralins from water and sediment samples. nih.gov The choice of the fiber coating is critical for the selective extraction of the target analyte.

Chromatographic Method Development for Environmental Monitoring

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and effective technique for the analysis of polycyclic musks and would be the method of choice for this compound.

Gas Chromatography (GC) Optimization for Separation and Detection

The optimization of the GC method would involve selecting the appropriate capillary column, temperature program, and detector settings to achieve the necessary separation from other co-extracted compounds and to ensure sensitive detection.

Hypothetical GC-MS Parameters for a Polyalkylated Tetralin

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table presents hypothetical GC-MS parameters based on methods used for similar polycyclic musk compounds, as no specific method for this compound is available.

Coupled Techniques (e.g., GC-MS, GC-HRMS) for Enhanced Specificity and Sensitivity

The detection and quantification of polyalkylated tetralins, such as this compound, in complex environmental matrices necessitate highly selective and sensitive analytical methods. The low concentrations at which these compounds may be present, alongside a multitude of interfering substances, demand analytical techniques that can provide both robust separation and unambiguous identification. Gas chromatography coupled with mass spectrometry (GC-MS) and high-resolution mass spectrometry (GC-HRMS) have become indispensable tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including synthetic musks. nih.gov The gas chromatograph separates individual compounds from a mixture based on their different boiling points and affinities for the stationary phase of the analytical column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries. nist.gov For enhanced selectivity, GC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, thereby reducing background noise and improving detection limits. researchgate.net

While GC-MS is a robust technique, the complexity of environmental samples can sometimes lead to co-eluting compounds with similar fragmentation patterns, making definitive identification challenging. This is where the enhanced capabilities of gas chromatography-high-resolution mass spectrometry (GC-HRMS) become crucial. nih.govmiamioh.edu GC-HRMS instruments can measure the mass of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule. industrialchemicals.gov.au This high mass accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas, a common issue in environmental analysis. The increased specificity of GC-HRMS significantly reduces the likelihood of false positives and provides a higher degree of confidence in the identification of trace-level contaminants. nih.govmiamioh.edu

Detailed research on the environmental occurrence of this compound is not extensively available in published scientific literature. However, the analytical methodologies employed for other polycyclic musks are directly applicable. For instance, studies on common polycyclic musks like Tonalide and Galaxolide routinely utilize GC-MS and GC-MS/MS (tandem mass spectrometry) for their detection in various environmental compartments, including water, sediment, and biota. nih.govca.gov These methods often involve sophisticated sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analytes prior to instrumental analysis.

The table below outlines the key instrumental parameters that are typically considered when developing a GC-MS or GC-HRMS method for the analysis of polyalkylated tetralins.

| Parameter | GC-MS | GC-HRMS | Rationale for Polyalkylated Tetralin Analysis |

| Column | Non-polar or semi-polar (e.g., DB-5ms, HP-5MS) | Non-polar or semi-polar (e.g., DB-5ms, HP-5MS) | Provides good separation of non-polar to semi-polar compounds like polyalkylated tetralins. |

| Injection Mode | Splitless or Pulsed Splitless | Splitless or Pulsed Splitless | Maximizes the transfer of analytes to the column, which is crucial for trace-level analysis. |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation patterns for library matching. CI can be used for softer ionization to preserve the molecular ion. |

| Mass Analyzer | Quadrupole, Ion Trap | Time-of-Flight (TOF), Orbitrap | TOF and Orbitrap analyzers provide high mass resolution and accuracy for unambiguous identification. |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM) | Full Scan (with high mass accuracy) | SIM in GC-MS enhances sensitivity. High-resolution full scan in GC-HRMS provides comprehensive data and allows for retrospective analysis. |

While specific research findings on the environmental levels of this compound are scarce, the availability of analytical standards for this compound facilitates its inclusion in future environmental monitoring studies. esslabshop.com The established GC-MS and GC-HRMS methodologies for other polycyclic musks provide a solid foundation for the development of sensitive and specific methods for its detection and quantification.

Biochemical and Mechanistic Interactions of 6,7 Diethyl 1,1,4,4 Tetramethyltetraline Derivatives in Biological Systems

Natural Occurrence and Detection in Biological Matrices (e.g., Plant Metabolites, Human Volatiles)

The identification of specific bioactive compounds from botanical sources is a cornerstone of pharmacognosy and natural product chemistry. Essential oils, in particular, are complex mixtures of volatile compounds that are screened for potential therapeutic, antimicrobial, and antioxidant properties. nih.govneu.edu.tr The process typically involves extraction followed by analytical techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify individual constituents. mdpi.com

For instance, analyses of the essential oil from the Mediterranean cypress, Cupressus sempervirens, have revealed a rich and varied chemical profile. nih.govmdpi.com While the specific compound 6,7-Diethyl-1,1,4,4-tetramethyltetraline is not reported as a constituent in these studies, the extracts are abundant in other structurally related monoterpene hydrocarbons and other bioactive molecules. mdpi.combeonnat.eu The major components frequently identified in C. sempervirens leaf oil include α-pinene and δ-3-carene, which can constitute a significant percentage of the oil's total volume. mdpi.com Other notable compounds include limonene, α-terpinolene, sabinene, and cedrol. mdpi.combeonnat.eu

The composition of these essential oils can vary based on the geographic origin of the plant, highlighting the importance of detailed profiling. nih.govmdpi.com The screening of such extracts is crucial for discovering novel natural products with potential pharmacological applications, including antimicrobial and anticancer activities. beonnat.euekb.eg

Table 1: Major Bioactive Compounds Identified in Cupressus sempervirens Essential Oil from Various Studies

| Compound | Chemical Class | Reported Percentage Range (%) | Potential Bioactivity |

|---|---|---|---|

| α-Pinene | Monoterpene | 29.21 - 48.6 mdpi.com | Antimicrobial, Anti-inflammatory beonnat.eu |

| δ-3-Carene | Monoterpene | 17.85 - 28.73 mdpi.com | Antimicrobial beonnat.eu |

| Cedrol | Sesquiterpenoid | up to 21.29 mdpi.com | Antimicrobial beonnat.eu |

| Limonene | Monoterpene | 4.6 - 11.61 mdpi.combeonnat.eu | Anticancer, Antioxidant beonnat.eu |

| α-Terpinolene | Monoterpene | 4.5 - 24.44 mdpi.combeonnat.eu | Antioxidant, Sedative |

The analysis of volatile organic compounds (VOCs) from human secretions and tissues is a significant area of forensic science. royalsocietypublishing.orglawyer-monthly.com These chemical signatures, often referred to as the "human scent," are unique enough to potentially distinguish between individuals. royalsocietypublishing.org In forensic investigations, VOC profiles are used to locate human remains with the aid of specially trained canines and to gather evidence from crime scenes. nih.govacs.org

The chemical profile of human decomposition odor is particularly complex, comprising various classes of compounds including acids, alcohols, aldehydes, aromatic hydrocarbons, ketones, and sulfides. nih.govoup.com Analytical methods such as solid-phase microextraction (SPME) coupled with GC-MS are employed to identify the specific VOCs present in the headspace of decomposing remains. nih.gov Studies have identified key compounds like butanoic acid, 3-methyl butanoic acid, hexanoic acid, indole, and various sulfides (dimethyl disulfide, dimethyl trisulfide) as being significant to the odor profile of decomposition. royalsocietypublishing.orgacs.orgoup.com

While the existing literature catalogues a wide array of compounds, the specific identification of this compound in human secretions or decomposition volatiles is not explicitly documented in the available research. royalsocietypublishing.orgnih.govoup.com However, the presence of diverse aromatic hydrocarbons in these profiles suggests that complex synthetic compounds from an individual's environment could potentially be absorbed and later released, contributing to their unique chemical signature. nih.gov This underscores the importance of comprehensive VOC analysis in forensic science for creating detailed chemical profiles. royalsocietypublishing.org

In Vitro Assessment of Molecular Targets and Pathways

Computational methods, particularly molecular docking, are powerful tools for predicting the interaction between a small molecule (ligand) and a protein target. jksus.orgmdpi.com This in silico approach is widely used in drug discovery to screen large libraries of compounds for their potential to inhibit enzymes crucial for pathogen replication, such as viral proteases. nih.govnih.gov The 3C-like protease (3CLpro) of coronaviruses, for instance, is a primary target for antiviral drug development because it is essential for viral maturation. jksus.orgnih.gov

The process involves creating a 3D model of the target protein and computationally placing the ligand, such as a derivative of this compound, into the enzyme's active site. jksus.orgnih.gov Docking algorithms then calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which predicts the stability of the ligand-protein complex. core.ac.uk A more negative score typically indicates a stronger and more stable interaction. core.ac.uk

Studies on tetralone and α-tetralone derivatives have demonstrated their potential as scaffolds for various inhibitors. nih.govijpsjournal.com Through molecular docking, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. jksus.orgnih.gov This information is critical for understanding the mechanism of inhibition and for designing more potent and specific inhibitors. mdpi.com

Table 2: Conceptual Molecular Docking Results for Tetraline Derivatives against a Viral Protease

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -9.3 | THR106, GLY107 | Hydrogen Bond ijpsjournal.com |

| Derivative B | -9.0 | THR106, GLY107 | Hydrogen Bond ijpsjournal.com |

| Derivative C | -8.5 | ILE50, LEU28 | Hydrophobic nih.gov |

| Reference Inhibitor | -8.2 | ASN18, LYS32 | Hydrogen Bond, Alkyl Stacking nih.gov |

Tetralone derivatives have emerged as a promising class of compounds with significant antimicrobial properties. nih.gov Research into their mechanism of action reveals that their primary target is often the bacterial cell membrane. nih.govmdpi.com For example, novel tetralone derivatives incorporating an aminoguanidinium moiety have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Mechanistic studies indicate that these compounds induce depolarization of the bacterial cytoplasmic membrane. nih.gov This disruption of the membrane potential is a critical event that leads to a loss of membrane integrity. nih.govmdpi.com Consequently, essential intracellular components such as proteins and DNA leak out of the cell, ultimately resulting in bacterial death. nih.gov The effect has been observed to be concentration-dependent. nih.gov

In addition to direct membrane damage, molecular docking analyses suggest that these derivatives may have other intracellular targets. The enzyme dihydrofolate reductase (DHFR), which is a crucial target for existing antibacterial drugs like trimethoprim, has been identified as a potential binding target for tetralone derivatives. nih.gov The tetralin ring appears to enhance hydrophobic interactions within the enzyme's active site, contributing to its inhibitory potential. nih.gov This dual mechanism—disrupting the cell membrane and inhibiting essential enzymes—makes these compounds compelling candidates for further antimicrobial drug development. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of a Tetralone Derivative (2D) Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA-2) | Gram-positive | 0.5 nih.gov |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 nih.gov |

| Escherichia coli (ATCC 25922) | Gram-negative | 4 nih.gov |

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 4 nih.gov |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 32 nih.gov |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 nih.gov |

Advanced Applications and Future Research Directions for the 6,7 Diethyl 1,1,4,4 Tetramethyltetraline Scaffold

Role as Synthetic Intermediates in Fine Chemical and Materials Synthesis

The substituted tetralin framework is a valuable platform in organic synthesis due to its unique combination of a saturated and an aromatic ring. This structure provides a rigid and sterically defined core that can be further functionalized to create a diverse range of high-value molecules.

The 6,7-Diethyl-1,1,4,4-tetramethyltetraline molecule serves as an important starting material or intermediate in the synthesis of more complex chemical structures. Its availability as a research chemical facilitates its use in multi-step synthetic sequences. esslabshop.com The diethyl and tetramethyl substituents provide steric bulk and influence the electronic properties of the aromatic ring, which can be exploited to direct further chemical transformations with high regioselectivity. Derivatives of this scaffold, such as 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, are used in the fragrance industry, demonstrating the utility of this core structure in fine chemical manufacturing. echemi.comnih.gov

The highly substituted nature of the tetralin scaffold is particularly advantageous for the synthesis of sterically hindered molecules like ortho-diquaternary aromatic compounds. Research has shown that polyalkyltetralones, which are ketones derived from tetralins, are key intermediates in the synthesis of these complex structures. researchgate.net For instance, 1,1,4,4-tetramethyltetralone can be converted through oxidative procedures into o-phenylene-diisobutyric acid, a direct precursor to o-di-t-butylbenzene. researchgate.net This established synthetic route highlights how the 1,1,4,4-tetramethyltetraline framework, as seen in the title compound, is fundamental for constructing aromatic rings with two bulky ortho substituents, a structural motif known for its unique chemical and physical properties arising from steric strain. researchgate.netresearchgate.net While not explicitly documented for tetrabenzotriazaporphyrins, the general utility of such tetralin derivatives as building blocks makes them potential candidates for constructing the specific benzene (B151609) units required for such macrocycles.

Design and Synthesis of Novel Retinoid Analogues Utilizing Tetralin Structures

Retinoids, a class of compounds derived from vitamin A, are crucial for various biological processes, and their synthetic analogues are important in medicine. The design of synthetic retinoids often involves replacing the flexible cyclohexenyl ring of natural vitamin A with more rigid structures to enhance stability and receptor selectivity. researchgate.net

The tetralin scaffold serves as an effective, conformationally restricted substitute for this purpose. nih.gov Studies on retinoids incorporating a tetramethylated tetralin ring have demonstrated potent biological activity. These tetralin-based retinoids were found to be significantly more embryotoxic than all-trans-retinoic acid in hamster models, indicating a strong interaction with biological pathways. nih.gov The introduction of the rigid tetralin ring, which maintains the hydrophobicity of the side-chain, combined with a necessary free acid group, was shown to increase teratogenic potency. nih.gov The specific substitution pattern on the aromatic portion of the tetralin, such as the diethyl groups in this compound, offers a strategic handle for medicinal chemists to fine-tune the electronic and steric properties of the analogue, potentially modulating its binding affinity for retinoic acid receptors (RAR) and retinoid X receptors (RXR). researchgate.net The tetralin ring itself is a structural feature in some clinically used anticancer drugs, further underscoring its importance as a pharmacophore. nih.gov

Prospective Research Avenues in Green Chemistry and Sustainable Synthesis of Tetralins

The industrial production of tetralins has traditionally relied on methods such as the hydrogenation of naphthalene (B1677914) or the Darzens tetralin synthesis, which may involve harsh conditions or less atom-economical steps. atamanchemicals.com Modern research is increasingly focused on developing greener and more sustainable synthetic routes to access the tetralin scaffold.

One promising avenue is the use of supercritical fluids as reaction media. The hydrogenation of naphthalene to tetralin has been achieved with nearly 100% selectivity in supercritical hexane (B92381) using polymer-stabilized platinum nanoparticles as a catalyst. mdpi.comresearchgate.net This method offers benefits such as enhanced mass transfer, higher reaction rates, and easier separation of products, aligning with the principles of green chemistry. mdpi.com

Another innovative approach involves cyclative C-H/C-H coupling reactions. A recently developed method allows for the synthesis of tetralins from free aliphatic acids using an inexpensive and environmentally benign oxidant, sodium percarbonate, which generates water as the only byproduct. nsf.gov Furthermore, novel cascade reactions, such as a nitrogen deletion/Diels-Alder sequence starting from isoindolines, provide new synthetic pathways to substituted tetralins under mild conditions. acs.org These cutting-edge methods represent significant progress toward the sustainable manufacturing of the tetralin core, which can then be elaborated to produce specific derivatives like this compound.

Table 2: Summary of Modern and Sustainable Synthesis Methods for the Tetralin Scaffold

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Naphthalene Hydrogenation in Supercritical Fluid | Catalytic hydrogenation of naphthalene using Pt nanoparticles in supercritical hexane. | High selectivity (~100%), increased reaction rate, easy product separation, catalyst reusability. | mdpi.comresearchgate.net |

| Cyclative C(sp3)−H/C(sp2)−H Coupling | Intramolecular coupling of free aliphatic acids using sodium percarbonate as the oxidant. | Avoids prefunctionalization, uses an inexpensive and green oxidant, produces water as the only byproduct. | nsf.gov |

| Nitrogen Deletion/Diels–Alder Cascade | In situ formation of an ortho-xylylene from an isoindoline, which undergoes a Diels-Alder reaction with a dienophile. | Novel synthetic route, good functional group tolerance, potential for skeletal editing. | acs.org |

| Darzens Tetralin Synthesis | Intramolecular ring-closing of a 1-aryl-4-pentene using concentrated sulfuric acid. | Classic named reaction for preparing tetralin derivatives. | atamanchemicals.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,4,4-tetramethyl-2-tetralone |

| 1,1,4,4-Tetramethyltetraline |

| This compound |

| 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin |

| all-trans-retinoic acid |

| Naphthalene |

| o-di-t-butylbenzene |

| o-phenylene-diisobutyric acid |

常见问题

Q. What are the validated analytical methods for characterizing 6,7-Diethyl-1,1,4,4-tetramethyltetraline in synthetic mixtures?

Methodological Answer: To characterize this compound, employ gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) for separation, coupled with electron ionization (EI) for fragmentation analysis. Cross-validate results using nuclear magnetic resonance (NMR), focusing on distinguishing substituents at positions 1,1,4,4 (tetramethyl) and 6,7 (diethyl) via - and -NMR. Quantitative analysis can be performed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Reference standards (e.g., 1000 µg/mL in isooctane) should be sourced from certified providers like Chiron AS .

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer: Purity verification requires a multi-step approach:

- Chromatographic Purity: Use HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) to resolve impurities.

- Thermogravimetric Analysis (TGA): Confirm thermal stability by heating at 10°C/min under nitrogen; decomposition above 250°C indicates high purity.

- Isotopic Labeling: For trace impurity detection, synthesize deuterated analogs and analyze via GC-MS with selective ion monitoring (SIM) .

Advanced Research Questions

Q. What experimental strategies address contradictions in electrochemical stability data for this compound in redox flow battery applications?

Methodological Answer: Discrepancies in stability studies often arise from electrolyte composition or cycling protocols. To resolve these:

- Controlled Cycling Tests: Perform galvanostatic charge-discharge cycles (0.1–1 mA/cm) in a 3-electrode cell with LiPF/EC:DMC electrolyte. Monitor capacity retention over 500 cycles.

- Post-Mortem Analysis: Use FTIR and XPS to identify degradation products (e.g., oxidation at ethyl groups).

- Computational Modeling: Apply density functional theory (DFT) to predict redox potentials and compare with cyclic voltammetry (CV) results .

Q. How can researchers evaluate the environmental persistence of this compound in aquatic systems?

Methodological Answer: Design a tiered assessment:

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C. Analyze degradation products via LC-QTOF-MS.

- Photolysis Experiments: Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics.

- Sediment-Water Partitioning: Measure log via batch equilibrium tests with humic acid as a model sorbent. Compare results with polycyclic musk analogs (e.g., AETT) .

Q. What spectral interpretation challenges arise in distinguishing this compound from structural isomers, and how can they be resolved?

Methodological Answer: Isomeric ambiguity (e.g., 1,5-dimethyl vs. 1,8-dimethyl analogs) requires:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CH) with <2 ppm mass accuracy.

- 2D NMR: Use - HSQC and HMBC to assign substituent positions. Key cross-peaks include methyl groups at C1/C4 and ethyl groups at C6/C6.

- Crystallography: If single crystals are obtainable, perform X-ray diffraction to resolve spatial arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。